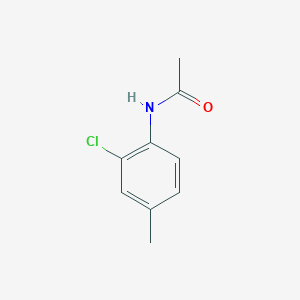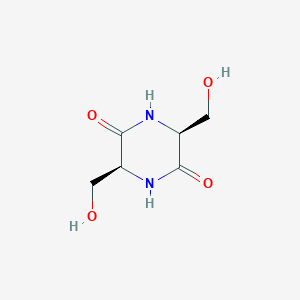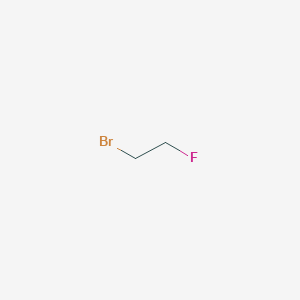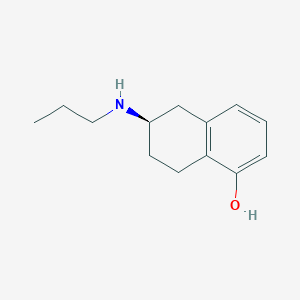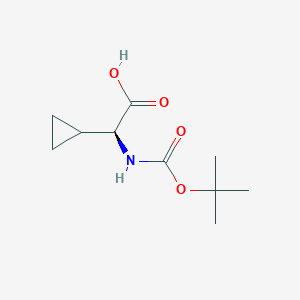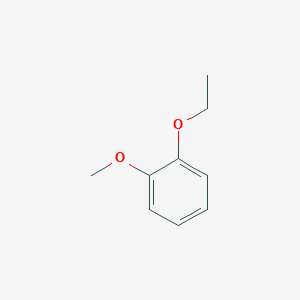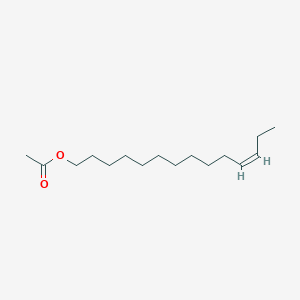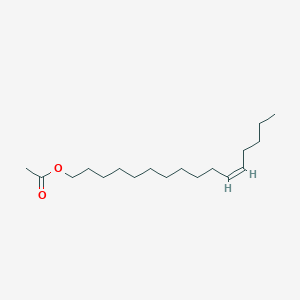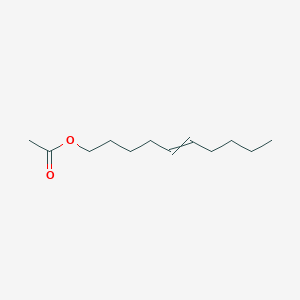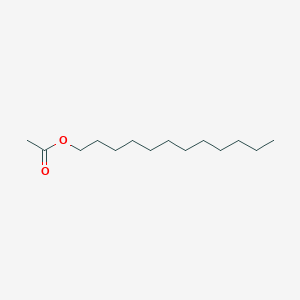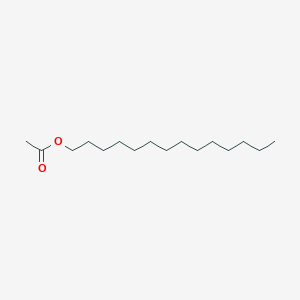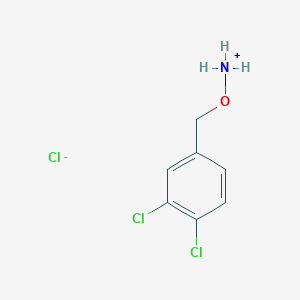![molecular formula C11H13NO4 B107361 N-méthoxy-N-méthylacétamide de 2-(benzo[d][1,3]dioxol-5-yl) CAS No. 153277-41-9](/img/structure/B107361.png)
N-méthoxy-N-méthylacétamide de 2-(benzo[d][1,3]dioxol-5-yl)
Vue d'ensemble
Description
2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide is an organic compound that features a benzodioxole moiety
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate acylating agents. One common method involves the use of benzo[d][1,3]dioxole-5-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with N-methoxy-N-methylamine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the benzodioxole ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(benzo[d][1,3]dioxol-5-yl)-2-methylaminopropane: Similar structure but different functional groups.
2-(benzo[d][1,3]dioxol-5-yl)-N-methylacetamide: Lacks the methoxy group.
5-(benzo[d][1,3]dioxol-5-yl)-2-methylthiazole: Contains a thiazole ring instead of an acetamide moiety.
Uniqueness
2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and methyl groups on the amide nitrogen enhances its solubility and potential interactions with biological targets .
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12(14-2)11(13)6-8-3-4-9-10(5-8)16-7-15-9/h3-5H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCDSMMCVQXTQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC2=C(C=C1)OCO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester](/img/structure/B107278.png)
